1-(p-Tolyl)-1H-imidazole-4-carboxylicacid
Description
Foundational Significance of Imidazole (B134444) Scaffolds in Organic Synthesis
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. amazonaws.com This structural motif is of fundamental importance in chemistry and biology, appearing in a wide array of natural products, pharmaceuticals, and functional materials. lifechemicals.comresearchgate.net Naturally occurring molecules containing the imidazole scaffold include the essential amino acid histidine and the hormone histamine. lifechemicals.com
In the realm of medicinal chemistry, the imidazole nucleus is a "privileged structure" due to its ability to interact with a diverse range of biological targets through various non-covalent interactions, such as hydrogen bonding, coordination, and cation-π interactions. researchgate.netnih.gov This has led to its incorporation into numerous commercial drugs, including anti-cancer agents like dacarbazine (B1669748) and the antihistamine cimetidine. lifechemicals.comresearchgate.net The electron-rich nature of the imidazole ring makes it a versatile building block in organic synthesis. nih.gov Synthetic chemists utilize imidazole derivatives as precursors for more complex molecules, as ligands for transition metal catalysts, and in the formation of ionic liquids and polymers. lifechemicals.comnbinno.com The amphoteric character of the imidazole ring, meaning it can act as both an acid and a base, further contributes to its diverse reactivity and broad utility in chemical transformations. nbinno.com
Impact of N-Arylation on Heterocyclic Compound Properties and Reactivity
N-arylation is a powerful chemical transformation that involves the formation of a bond between a nitrogen atom of a heterocyclic compound and an aryl group. This modification has a profound impact on the electronic, steric, and physicochemical properties of the parent heterocycle. The introduction of an aryl substituent can modulate the molecule's reactivity, solubility, and biological activity. nih.gov In modern organic synthesis, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling, are frequently employed to achieve N-arylation with high efficiency and functional group tolerance. mdpi.comorganic-chemistry.org
Copper-catalyzed N-arylation protocols have proven particularly effective for nitrogen-containing heterocycles like imidazoles. organic-chemistry.orgacs.orgacs.org These methods often proceed under mild conditions and can tolerate a wide array of thermally sensitive functional groups. acs.org The N-arylation of an imidazole ring alters the electron density of the heterocyclic system, influencing its coordination properties and the acidity of the remaining N-H proton (if present). This strategic modification is a key tool for fine-tuning the characteristics of imidazole-based compounds for specific applications in materials science and pharmaceutical development. researchgate.net
Current Research Frontiers in Imidazole-4-carboxylic Acid Chemistry
Imidazole-4-carboxylic acid and its derivatives are at the forefront of various research areas due to the dual functionality of the imidazole ring and the carboxylic acid group. medchemexpress.com The carboxylate group can act as a hydrogen bond donor/acceptor and a coordination site for metal ions, making these compounds excellent building blocks for coordination polymers and metal-organic frameworks (MOFs). chemicalbook.com For instance, 4-imidazolecarboxylic acid has been used to generate lanthanide sulfate-carboxylates and to stabilize binuclear hydroxo complexes of trivalent lanthanides. chemicalbook.com
Modern synthetic methodologies have enabled the efficient production of diverse libraries of imidazole-4-carboxylic acids. Techniques such as microwave-assisted synthesis and solid-phase synthesis have been developed to accelerate the discovery of new derivatives. researchgate.net Research into the biological applications of these compounds is also a vibrant field. Various substituted imidazole-4-carboxylic acids have been synthesized and investigated for potential therapeutic uses, including as antiplatelet agents. nih.govresearchgate.net The ability to modify the scaffold at the nitrogen atom (N-arylation), the carboxylic acid group, and other positions on the imidazole ring allows for the systematic exploration of structure-activity relationships. nih.gov
Contextualizing 1-(p-Tolyl)-1H-imidazole-4-carboxylic Acid within Modern Chemical Science
1-(p-Tolyl)-1H-imidazole-4-carboxylic acid is a specific example of an N-arylated imidazole-4-carboxylic acid. Its structure embodies the key chemical features discussed previously: a stable imidazole core, a reactive carboxylic acid group, and an N-aryl (p-tolyl) substituent. This compound serves as a valuable molecular building block in synthetic chemistry. The p-tolyl group, a methyl-substituted phenyl ring, imparts specific steric and electronic properties to the imidazole scaffold, distinguishing it from other N-aryl derivatives.
Below are the key chemical properties of this compound:
| Property | Value |
| IUPAC Name | 1-(4-methylphenyl)-1H-imidazole-4-carboxylic acid sigmaaldrich.cn |
| CAS Number | 14048-60-3 sigmaaldrich.cn |
| Molecular Formula | C₁₁H₁₀N₂O₂ sigmaaldrich.cn |
| Molecular Weight | 202.21 g/mol sigmaaldrich.cn |
| Physical Form | Solid sigmaaldrich.cn |
| InChI Key | SMRHODLZCBKXFP-UHFFFAOYSA-N sigmaaldrich.cn |
While specific, large-scale applications for 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid are not extensively documented in publicly available research, its structure places it firmly within the class of compounds being actively investigated for the development of novel pharmaceuticals, functional materials, and catalysts. The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, or alcohols, opening pathways to a wide range of derivatives. mdpi.com As such, it represents a well-defined starting material for synthetic campaigns aimed at producing more complex molecules with tailored functions, leveraging the foundational principles of imidazole chemistry and N-arylation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(4-methylphenyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15) |
InChI Key |
SMRHODLZCBKXFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=C2)C(=O)O |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 1 P Tolyl 1h Imidazole 4 Carboxylic Acid and Its Analogues
De Novo Imidazole (B134444) Ring Construction Approaches
The formation of the 1-(p-tolyl)-substituted imidazole ring is a critical step that can be achieved through several convergent strategies, including classical cyclocondensation reactions, efficient multicomponent reactions, and modern annulation techniques.
Cyclocondensation Reactions Employing p-Tolyl-Substituted Precursors
Cyclocondensation reactions represent a foundational approach to imidazole synthesis. These methods typically involve the formation of two carbon-nitrogen bonds and one carbon-carbon bond to close the five-membered ring. For the synthesis of 1-(p-tolyl)-1H-imidazole-4-carboxylic acid, this involves the strategic use of precursors already bearing the p-tolyl group.
A prominent strategy is the condensation of an amidine with an α-haloketone. acs.org In a tailored approach for the target molecule, p-toluidine (B81030) can be converted to the corresponding N-(p-tolyl)formamidine. This intermediate can then be reacted with an α-haloketone bearing a masked carboxylic acid function, such as ethyl 2-chloro-3-oxobutanoate. The reaction is typically conducted in a mixed aqueous-organic solvent system, like aqueous tetrahydrofuran (B95107) (THF), with a mild base such as potassium bicarbonate to neutralize the acid generated during the condensation. acs.org This method offers high regioselectivity and often provides the product in high purity without the need for extensive chromatographic separation. acs.org
Another powerful cyclocondensation approach involves the reaction of an imidoyl chloride with an isocyanoacetate. nih.gov For example, an N-(p-tolyl)benzimidoyl chloride can be reacted with ethyl isocyanoacetate in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This cycloaddition pathway directly constructs the 1,5-diaryl-1H-imidazole-4-carboxylate ester core, which can be subsequently hydrolyzed to the desired carboxylic acid. nih.gov
A one-pot synthesis described for related imidazole structures involves the reaction of an aldehyde (e.g., 4-methylbenzaldehyde), a 1,2-dicarbonyl compound, and an amine source like ammonium (B1175870) acetate (B1210297). nih.gov This approach assembles the imidazole ring from simple, readily available precursors in a single step. nih.gov
Table 1: Examples of Cyclocondensation Reaction Conditions
| Reactants | Key Reagents/Catalysts | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Amidine & α-Haloketone | Potassium Bicarbonate | Aqueous THF | Reflux | 2,4-Disubstituted Imidazole | acs.org |
| Imidoyl Chloride & Ethyl Isocyanoacetate | DBU | Not specified | Not specified | 1,5-Diaryl-1H-imidazole-4-carboxylate | nih.gov |
| Aldehyde, 1,2-Diketone, Amine, Ammonium Acetate | None specified | Methanol | 60°C | Trisubstituted Imidazole | nih.gov |
Multicomponent Reaction Strategies for Imidazole Core Assembly
Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules like substituted imidazoles in a single synthetic operation, enhancing atom economy and reducing waste. researchgate.netrsc.org These reactions are particularly well-suited for creating libraries of related compounds. researchgate.net
One such strategy involves the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. nih.gov This one-pot procedure can be adapted by treating a 1,2-diaza-1,3-diene with p-toluidine and an aldehyde under microwave irradiation. This method allows for the modulation of substituents at various positions of the imidazole ring and can produce imidazole-4-carboxylates in good yields. nih.gov
The Ugi four-component reaction is another versatile MCR that can be modified to produce heterocyclic structures. researchgate.net By employing specialized, multifunctional components, this reaction can assemble the imidazole core. For instance, a reaction involving p-toluidine, an aldehyde, an isocyanide (such as tosylmethyl isocyanide or an isocyanoacetate), and a suitable fourth component can be designed to yield the desired 1-(p-tolyl)imidazole scaffold. researchgate.netorganic-chemistry.org
Acid-promoted MCRs provide a metal-free synthetic route. acs.org A reaction between an alkyne, an aldehyde, and an amine source like p-toluidine in the presence of an acid promoter (e.g., pivalic acid) and ammonium acetate can construct highly substituted imidazole scaffolds in good to excellent yields. acs.org
Table 2: Overview of Multicomponent Reaction Strategies for Imidazole Synthesis
| Reaction Name/Type | Key Components | Conditions | Advantage | Reference |
|---|---|---|---|---|
| Microwave-Assisted 1,5-Electrocyclization | 1,2-Diaza-1,3-diene, Amine (p-toluidine), Aldehyde | Microwave irradiation | Rapid, one-pot, good yields | nih.gov |
| Modified Ugi Reaction | Amine, Aldehyde, Isocyanide, Carboxylic Acid (or modified components) | Varies | High diversity, complex scaffolds | researchgate.net |
| Acid-Promoted MCR | Alkyne, Aldehyde, Amine, Ammonium Acetate | Pivalic acid, 140°C | Metal-free, good functional group tolerance | acs.org |
Advanced Annulation Techniques for Substituted Imidazoles
Modern organic synthesis has introduced sophisticated annulation techniques for heterocycle construction, often featuring high efficiency and novel reaction pathways.
One such method is the annulation of vinyl azides with activated imines. rsc.org This process involves the thermal decomposition of a vinyl azide (B81097) to a 2H-azirine intermediate. Subsequent nucleophilic attack by the azirine on an activated imine, followed by cyclization, yields poly-functionalized imidazoles. rsc.orgdntb.gov.ua Adapting this to the target compound would require a vinyl azide precursor that can ultimately provide the C4-carboxylic acid functionality and an imine derived from p-toluidine.
Another advanced strategy is the base-promoted [3+2] annulation of amidoximes with terminal alkynes. nih.gov This transition-metal-free method provides a highly atom-economical route to 2,4-disubstituted imidazoles. The reaction, typically promoted by a base like cesium carbonate in DMSO, could theoretically employ a p-tolyl-substituted amidoxime (B1450833) to install the desired N1-substituent. nih.gov
Introduction and Functionalization of the Carboxylic Acid Moiety
Once the 1-(p-tolyl)-1H-imidazole core is established, the C4-carboxylic acid group can be introduced directly onto the ring or formed by transforming a precursor functional group.
Direct Carboxylation and Esterification Methods
Direct carboxylation of the imidazole ring is an atom-economical but challenging transformation. A patented process describes the reaction of an imidazole with carbon dioxide in the presence of an alkali metal compound (e.g., potassium carbonate) at elevated temperatures (140–230 °C) and pressures (10–180 bar). google.com This method directly installs a carboxylic acid group onto the imidazole ring. Subsequent acidification of the reaction mixture yields the free acid. google.com While powerful, this method requires specialized high-pressure equipment.
Esterification is a standard method for protecting the carboxylic acid or for synthesizing ester analogues. The reaction of 1-(p-tolyl)-1H-imidazole-4-carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents would yield the corresponding ester. Conversely, the synthesis often targets an ester first (e.g., ethyl 1-(p-tolyl)-1H-imidazole-4-carboxylate), which is then hydrolyzed. chemicalbook.com
Transformation of Precursor Functional Groups to Carboxylic Acid (e.g., Nitrile Hydrolysis)
A more common and versatile strategy involves synthesizing the imidazole ring with a precursor functional group at the C4-position, which is then converted to a carboxylic acid.
The hydrolysis of a nitrile (cyanide) group is a widely used method. smolecule.comquinoline-thiophene.com A synthetic route could first target the synthesis of 1-(p-tolyl)-1H-imidazole-4-carbonitrile. This intermediate can then be subjected to hydrolysis under either acidic or basic conditions to yield 1-(p-tolyl)-1H-imidazole-4-carboxylic acid. smolecule.com This two-step approach is often more flexible than direct carboxylation, as the nitrile group is stable under many conditions used for imidazole ring formation.
Similarly, many of the de novo syntheses described above directly yield imidazole-4-carboxylate esters. nih.govnih.gov The facile hydrolysis of these esters provides a reliable and high-yielding final step to the target carboxylic acid. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt. nih.govchemicalbook.com
Table 3: Methods for Introducing the Carboxylic Acid Moiety
| Method | Precursor | Key Reagents | Conditions | Reference |
|---|---|---|---|---|
| Direct Carboxylation | 1-(p-Tolyl)-1H-imidazole | CO₂, Potassium Carbonate | 140–230 °C, 10–180 bar | google.com |
| Nitrile Hydrolysis | 1-(p-Tolyl)-1H-imidazole-4-carbonitrile | Acid (e.g., HCl) or Base (e.g., NaOH) | Heating | smolecule.comquinoline-thiophene.com |
| Ester Hydrolysis | Ethyl 1-(p-Tolyl)-1H-imidazole-4-carboxylate | Potassium Hydroxide | 30 °C, followed by acidification | nih.govchemicalbook.com |
N-Arylation Protocols for Regioselective p-Tolyl Group Introduction
The formation of the C-N bond between the p-tolyl group and the imidazole nitrogen is the cornerstone of synthesizing the target compound. Transition metal catalysis offers the most powerful tools for this transformation, with copper and palladium-based systems being predominant.
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Chan-Lam coupling, is a classical and widely used method for forming C(aryl)-N bonds. Modern advancements have led to milder reaction conditions with improved substrate scope and yields. These methods typically involve the reaction of an imidazole derivative with an aryl halide (e.g., 4-iodotoluene (B166478) or 4-bromotoluene) in the presence of a copper catalyst, a ligand, and a base.
Key components of these methodologies include:
Copper Source: Copper(I) salts such as CuI and CuBr are common, though Cu(II) salts like Cu(OAc)₂ and heterogeneous copper(I) oxide can also be effective.
Ligands: The choice of ligand is crucial for stabilizing the copper catalyst and facilitating the reaction. Phenanthroline derivatives, such as 4,7-dimethoxy-1,10-phenanthroline, have been shown to be highly efficient for the N-arylation of imidazoles with aryl iodides and bromides under mild conditions. ingentaconnect.comwikipedia.orgrsc.org Other effective ligands include pyridin-2-yl β-ketones. mit.edu In some cases, the reaction can proceed under ligand-free conditions, simplifying the protocol.
Base and Solvent: A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is required to deprotonate the imidazole N-H. Common solvents include dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). The addition of polyethylene (B3416737) glycol (PEG) has been found to accelerate the reaction in some systems. ingentaconnect.comwikipedia.orgrsc.org
The reaction tolerates a wide range of functional groups, which is critical when dealing with the carboxylic acid moiety on the imidazole ring. mit.edu Often, the synthesis is performed on the corresponding ester (e.g., ethyl imidazole-4-carboxylate) to prevent potential side reactions with the acidic proton of the carboxylic acid, followed by hydrolysis to yield the final product.
Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of Imidazoles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| CuBr (5 mol%) | Pyridin-2-yl β-ketone (10 mol%) | Cs₂CO₃ | DMSO | 60–80 | Good functional group compatibility. mit.edu |
| CuI | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | DMSO | Mild | Addition of PEG can accelerate the reaction. ingentaconnect.comwikipedia.orgrsc.org |
| Cu₂O (heterogeneous) | None | None | Methanol | Room Temp. | Effective for arylation with arylboronic acids. |
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for C-N bond formation, applicable to a wide array of amines and aryl halides/pseudohalides. rsc.orgresearchgate.net This palladium-catalyzed cross-coupling reaction offers a valuable alternative to copper-based systems for the N-arylation of imidazoles. The reaction typically proceeds under milder conditions and with lower catalyst loadings than traditional Ullmann reactions.
The success of the Buchwald-Hartwig amination hinges on the catalyst system, which comprises a palladium precursor and a specialized, bulky electron-rich phosphine (B1218219) ligand.
Palladium Precatalyst: Common precursors include Pd(OAc)₂ and Pd₂(dba)₃. More advanced, air-stable precatalysts based on bulky biarylphosphine ligands have been developed to improve efficiency and ease of use. nih.gov
Ligands: The development of sophisticated ligands has been key to expanding the scope of the reaction. Biarylphosphine ligands such as tBuBrettPhos have proven effective for the amination of unprotected bromoimidazoles. nih.gov Other established ligands like BINAP have also been used. sigmaaldrich.com
Base and Solvent: A strong, non-nucleophilic base is generally required, with alkali metal alkoxides (e.g., NaOt-Bu) or amides (e.g., LHMDS) being common choices. nih.gov Aprotic solvents like toluene (B28343) or THF are typically employed.
A significant advantage of palladium-catalyzed methods is their remarkable functional group tolerance. rsc.org Recent developments have demonstrated highly N1-selective arylation of unsymmetrical 4-substituted imidazoles, which is crucial for the regioselective synthesis of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid. mit.edu This high regioselectivity minimizes the formation of the undesired N-3 arylated isomer, simplifying purification.
Table 2: Catalyst Systems for Palladium-Catalyzed N-Arylation of Imidazoles
| Palladium Source | Ligand | Base | Solvent | Key Feature |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | General conditions for amination. sigmaaldrich.com |
| Pd Precatalyst | tBuBrettPhos | LHMDS | THF | Effective for unprotected bromoimidazoles. nih.gov |
| Pd₂(dba)₃ | Biarylphosphine (L1) | K₃PO₄ | Dioxane | Highly N1-selective for 4-substituted imidazoles. mit.edu |
Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction efficiency. nih.govnih.gov In the synthesis of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid and its analogues, microwave assistance can be applied to both the formation of the imidazole ring and the subsequent N-arylation step.
Microwave-assisted synthesis often leads to rapid heating of the reaction mixture, which can accelerate reaction rates far beyond those achieved with conventional heating. researchgate.net This technique is particularly effective for transition metal-catalyzed reactions, including both copper- and palladium-catalyzed N-arylations. For instance, the one-pot synthesis of imidazole-4-carboxylates via 1,5-electrocyclization of azavinyl azomethine ylides can be efficiently performed under microwave irradiation. biomedres.us
Furthermore, microwave-assisted protocols are often aligned with the principles of green chemistry. They can enable reactions to be carried out in more environmentally benign solvents, such as water, or even under solvent-free conditions, thereby reducing waste and energy consumption. researchgate.net The synthesis of various imidazole derivatives has been successfully achieved using microwave irradiation, highlighting the broad applicability of this technology. nih.gov
Green Chemistry Principles in the Synthesis of N-Arylated Imidazoles
The integration of green chemistry principles into the synthesis of N-arylated imidazoles aims to reduce the environmental impact of chemical processes. This involves several key strategies:
Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Green approaches focus on using environmentally benign alternatives like water, ethanol (B145695), or ionic liquids. biomedres.us
Solvent-Free Reactions: Conducting reactions without a solvent ("dry media" conditions) minimizes waste and simplifies product purification. researchgate.net This approach is often coupled with microwave irradiation to facilitate the reaction.
Catalyst Recyclability: The development of heterogeneous or recyclable catalysts is a cornerstone of green chemistry. Using catalysts like copper(I) oxide or supported palladium nanoparticles allows for easy separation from the reaction mixture and reuse, reducing costs and waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. One-pot and multicomponent reactions, which combine several synthetic steps without isolating intermediates, are prime examples of this principle in action. biomedres.us
By adopting these principles, the synthesis of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid can be made more sustainable and cost-effective.
Stereoselective Synthesis of Chiral Analogues
The synthesis of chiral analogues of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid is of significant interest for developing stereospecific therapeutic agents. This requires methods that can control the three-dimensional arrangement of atoms in the molecule. Two primary strategies for achieving this are the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Auxiliaries such as chiral oxazolidinones (Evans' auxiliaries) or 2-imidazolidinones can be attached to a precursor molecule. ingentaconnect.comrsc.org After controlling the stereoselective formation of a new chiral center, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This approach could be applied by attaching an auxiliary to the carboxylic acid group of an imidazole precursor to direct subsequent reactions.
Asymmetric Catalysis: This approach uses a chiral catalyst to favor the formation of one enantiomer over the other. While direct asymmetric N-arylation of imidazoles is challenging, recent progress has been made in the synthesis of axially chiral imidazoles. Axially chiral biaryls, where rotation around a C-C or C-N bond is restricted, represent a distinct class of chirality. The synthesis of axially chiral P,N-ligands based on an imidazole scaffold, such as StackPhos, has been achieved through catalytic enantioselective desymmetrization. This strategy relies on stabilizing the chiral axis through π-stacking interactions rather than bulky ortho-substituents. Such methodologies could potentially be adapted to create axially chiral analogues of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid.
These advanced synthetic strategies provide pathways to access specific stereoisomers of imidazole-based compounds, which is crucial for investigating their structure-activity relationships and developing more selective and potent pharmaceuticals.
Chemical Transformations and Derivatization Pathways of 1 P Tolyl 1h Imidazole 4 Carboxylic Acid
Reactivity of the Imidazole (B134444) Nitrogen Atoms
The imidazole ring of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid contains two nitrogen atoms. The N-1 position is substituted with a p-tolyl group, rendering it a tertiary amine that is generally unreactive towards further substitution. The N-3 nitrogen, however, possesses a lone pair of electrons and behaves as a nucleophilic and basic center, making it the primary site for reactions involving the imidazole ring itself.
N-Alkylation and N-Acylation Reactions
The N-3 atom of the imidazole ring can undergo both N-alkylation and N-acylation.
N-Alkylation involves the introduction of an alkyl group onto the N-3 nitrogen. This reaction typically proceeds by treating the imidazole derivative with an alkylating agent, such as an alkyl halide, in the presence of a base. The base, commonly sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF), deprotonates the imidazole N-H if it is not already substituted, or in this case, facilitates the reaction at the available nucleophilic nitrogen. beilstein-journals.org For 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid, the reaction would lead to the formation of a quaternary imidazolium (B1220033) salt. Another approach involves using carbonic esters as alkylating agents in the presence of an organic tertiary amine catalyst. google.com
N-Acylation is the attachment of an acyl group to the N-3 nitrogen. This can be achieved using acylating agents like acid chlorides, acid anhydrides, or sulfonyl chlorides. organic-chemistry.org For instance, reaction with tosyl chloride would yield a 1-(p-tolyl)-3-tosyl-1H-imidazolium-4-carboxylate derivative. scbt.com A common strategy for acylation involves the in-situ formation of highly reactive N-acylbenzotriazoles from carboxylic acids, which then efficiently acylate the imidazole nitrogen. organic-chemistry.org
Protonation Equilibria and Acid-Base Behavior
1-(p-Tolyl)-1H-imidazole-4-carboxylic acid is an amphoteric molecule, possessing both a basic imidazole ring and an acidic carboxylic acid group. The acid-base behavior is characterized by two key pKa values: one for the protonation of the N-3 atom of the imidazole ring and one for the deprotonation of the carboxylic acid. The imidazole ring is basic due to the lone pair of electrons on the N-3 atom. It can accept a proton to form a positively charged imidazolium ion. Studies on similar molecules like 4-methylimidazole (B133652) show that once a proton is bound to the imidazole ring, it is held tightly. nih.govuni.lu The carboxylic acid group is acidic and can donate a proton to form a negatively charged carboxylate ion.
The protonation state of the molecule is dependent on the pH of the solution, leading to different species in equilibrium. researchgate.net
Table 1: Protonation States of 1-(p-Tolyl)-1H-imidazole-4-carboxylic Acid at Different pH Ranges
| pH Range | Dominant Species | Structure Description |
| Strongly Acidic (pH < pKa1) | Cationic Form | The N-3 atom is protonated (imidazolium), and the carboxylic acid group is in its neutral form (-COOH). |
| Acidic to Neutral (pKa1 < pH < pKa2) | Neutral/Zwitterionic Form | The molecule can exist as a neutral species or as a zwitterion where the N-3 atom is protonated and the carboxylic acid is deprotonated (-COO⁻). researchgate.net |
| Basic (pH > pKa2) | Anionic Form | The carboxylic acid group is deprotonated (-COO⁻), and the imidazole ring is in its neutral form. |
Carboxylic Acid Functional Group Transformations
The carboxylic acid group at the C-4 position of the imidazole ring is a versatile functional handle that allows for a wide array of chemical modifications.
Amidation and Peptide Coupling Reactions
The conversion of the carboxylic acid to an amide is a fundamental transformation. This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by a primary or secondary amine. nih.govfishersci.co.uk For complex molecules, particularly in the synthesis of peptide-like structures, specialized coupling reagents are employed to facilitate the reaction under mild conditions, minimize side reactions, and preserve stereochemical integrity. uniurb.itacs.org
The general process involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate (e.g., an active ester, O-acylisourea, or acylphosphonium salt), which is then treated with an amine to form the amide bond. fishersci.co.uksigmaaldrich.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included to improve reaction rates and suppress racemization. sigmaaldrich.com
Table 2: Common Peptide Coupling Reagents for Amide Bond Formation
| Reagent Class | Acronym | Full Name | Notes |
| Carbodiimides | EDC (or EDAC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble byproducts are easily removed. Often used with HOBt or HOAt. nih.gov |
| DCC | N,N'-Dicyclohexylcarbodiimide | Forms insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration. bachem.com | |
| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient and widely used for routine synthesis. fishersci.co.uksigmaaldrich.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Generates highly reactive OAt esters; excellent for sterically hindered couplings. sigmaaldrich.combachem.com | |
| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Generates OBt active esters; generally gives cleaner reactions than uronium salts. sigmaaldrich.com |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Generates highly reactive OAt esters, similar to HATU. bachem.com |
Ester Hydrolysis and Transesterification
Esters of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid can be readily converted back to the parent carboxylic acid through hydrolysis. This reaction can be catalyzed by either acid or, more commonly, a base (saponification). nii.ac.jp Base-catalyzed hydrolysis, for example using potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an aqueous or alcoholic solution, involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of the alkoxide. chemicalbook.comchemicalbook.com Subsequent acidification of the resulting carboxylate salt yields the carboxylic acid. mdpi.com
Transesterification is the process of converting one ester to another. This is achieved by reacting an ester with an alcohol, typically in the presence of an acid or base catalyst. For instance, the methyl ester of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid could be converted to the ethyl ester by heating it in excess ethanol (B145695) with a catalytic amount of an acid like p-toluenesulfonic acid (PTSA). dntb.gov.ua
Reduction to Alcohols and Decarboxylative Processes
The carboxylic acid functional group can be reduced to a primary alcohol, yielding (1-(p-Tolyl)-1H-imidazol-4-yl)methanol. This transformation requires strong reducing agents because carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically used in an anhydrous ethereal solvent like THF or diethyl ether. chemguide.co.uklibretexts.org Borane (BH₃), often used as a complex with THF (BH₃·THF), is another powerful reagent that can selectively reduce carboxylic acids to alcohols. chemistrysteps.com Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org
Decarboxylation involves the removal of the carboxylic acid group as carbon dioxide, which would convert 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid into 1-(p-tolyl)-1H-imidazole. The decarboxylation of heteroaromatic carboxylic acids can be challenging and often requires high temperatures. However, specific methods have been developed to facilitate this process under milder conditions. One such method involves the use of imidazole hydrochloride as a mediator, which has been shown to promote the decarboxylation of nitrogen-containing heterocyclic acids with excellent yields. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitution on the Imidazole Ring
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. globalresearchonline.netamazonaws.com However, the reactivity is modulated by the substituents on the ring. In 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid, the p-tolyl group at the N-1 position and the carboxylic acid group at the C-4 position exert significant electronic influence. The carboxylic acid group is strongly deactivating, withdrawing electron density from the ring and making electrophilic substitution more difficult compared to unsubstituted imidazole.
Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, are expected to occur at the C-5 position, which is the most electron-rich carbon on the ring. The C-2 position is less favored for attack due to the electronic influence of the adjacent sp² nitrogen atoms. globalresearchonline.net
Table 1: Predicted Regioselectivity of Electrophilic Substitution on 1-(p-Tolyl)-1H-imidazole-4-carboxylic Acid
| Reaction Type | Reagents | Predicted Major Product |
| Nitration | HNO₃ / H₂SO₄ | 1-(p-Tolyl)-5-nitro-1H-imidazole-4-carboxylic acid |
| Bromination | Br₂ / FeBr₃ | 5-Bromo-1-(p-Tolyl)-1H-imidazole-4-carboxylic acid |
| Sulfonation | Fuming H₂SO₄ | 1-(p-Tolyl)-1H-imidazole-4,5-disulfonic acid |
Nucleophilic aromatic substitution on the imidazole ring is generally uncommon unless the ring is activated by potent electron-withdrawing groups and a good leaving group is present. globalresearchonline.net For 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid, derivatization to introduce a leaving group (e.g., a halogen) at the C-5 position via electrophilic substitution could precede a nucleophilic attack at that site.
Modification and Functionalization of the p-Tolyl Group
The p-tolyl group offers a secondary site for functionalization, primarily at the benzylic methyl group. This methyl group can undergo various transformations to introduce new functionalities without altering the core imidazole structure.
One of the most common reactions is the oxidation of the benzylic C-H bonds. researchgate.netnih.gov Depending on the reaction conditions and the oxidizing agent used, the methyl group can be converted into a formyl, carboxyl, or hydroxymethyl group. For instance, catalytic oxidation using transition metal catalysts can selectively produce 1-(4-carboxyphenyl)-1H-imidazole-4-carboxylic acid, a bifunctional molecule with potential applications in polymer and coordination chemistry. nih.gov
Table 2: Potential Oxidation Products of the p-Tolyl Group
| Oxidizing Agent | Potential Product |
| KMnO₄ or Na₂Cr₂O₇ | 1-(4-Carboxyphenyl)-1H-imidazole-4-carboxylic acid |
| Mild oxidizing agents | 1-(4-Formylphenyl)-1H-imidazole-4-carboxylic acid |
Another potential modification is free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS). This would yield 1-(4-(bromomethyl)phenyl)-1H-imidazole-4-carboxylic acid, a versatile intermediate for further nucleophilic substitution reactions to introduce a wide range of functional groups.
Synthesis of Diverse Heterocyclic Derivatives from 1-(p-Tolyl)-1H-imidazole-4-carboxylic Acid Synthons
The carboxylic acid moiety of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid is a key handle for its use as a synthon in constructing more elaborate heterocyclic systems.
Pyrazole (B372694) and Isothiazole (B42339) Scaffold Construction
While direct transformation of the imidazole ring into a pyrazole is not a common synthetic route, 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid can serve as a precursor for building blocks used in pyrazole synthesis. For example, the carboxylic acid can be converted into a β-keto ester. This intermediate could then undergo a classical condensation reaction with hydrazine (B178648) or its derivatives to form a pyrazole ring, resulting in a molecule containing both imidazole and pyrazole moieties. nih.gov Such hybrid structures are of interest in medicinal chemistry. nih.govresearchgate.net
Similarly, for isothiazole synthesis, the carboxylic acid could be transformed into a β-enaminone intermediate, which is a documented precursor for isothiazole ring formation upon reaction with a sulfur source like ammonium (B1175870) thiocyanate (B1210189) under specific conditions. rsc.org
Fused Ring Systems and Polyheterocyclic Compounds
The carboxylic acid function is well-suited for cyclocondensation reactions to form fused heterocyclic systems. A prominent example is the synthesis of imidazo[1,5-a]pyridines, which are significant pharmacophoric scaffolds. beilstein-journals.org In a potential synthetic pathway, 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid could react with a 2-(aminomethyl)pyridine derivative. This reaction, typically promoted by dehydrating agents, would proceed via amide bond formation followed by an intramolecular cyclization to yield a 1-substituted-3-(p-tolyl)imidazo[1,5-a]pyridin-4(5H)-one derivative. ukzn.ac.zaorganic-chemistry.orgrsc.org
Table 3: Proposed Synthesis of an Imidazo[1,5-a]pyridine Derivative
| Reactant 1 | Reactant 2 | Reaction Type | Product Scaffold |
| 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid | 2-(Aminomethyl)pyridine | Cyclocondensation | Imidazo[1,5-a]pyridine |
Advanced Linker Chemistry for Conjugates
The carboxylic acid group of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid makes it an excellent candidate for use in linker chemistry, particularly for bioconjugation and the development of antibody-drug conjugates (ADCs). nih.govnih.govresearchgate.net The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload and ensuring stability in circulation while allowing for specific release at the target site. nih.gov
The carboxylic acid can be activated using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active ester intermediate. This intermediate readily reacts with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond. This covalent linkage incorporates the imidazole-based scaffold into the larger conjugate. researchgate.net The rigid, aromatic nature of the imidazole ring can provide desirable spacing and conformational properties to the linker. Furthermore, imidazole-4-carboxylic acid derivatives have been used to modify the surface of materials like dendrimers, highlighting their versatility in materials science. medchemexpress.com
Unable to Generate Article Due to Lack of Specific Scientific Data
A comprehensive search for experimental spectroscopic and diffraction data for the chemical compound “1-(p-Tolyl)-1H-imidazole-4-carboxylic acid” (CAS No. 14048-60-3) did not yield the specific research findings required to generate a scientifically accurate and detailed article based on the provided outline.
While general principles of spectroscopic techniques and data for related imidazole and carboxylic acid compounds are available, creating an article with detailed data tables and in-depth analysis solely for “1-(p-Tolyl)-1H-imidazole-4-carboxylic acid” is not possible without access to its specific ¹H NMR, ¹³C NMR, 2D NMR, HRMS, and FT-IR spectra. An article generated without this specific data would be speculative and would not meet the required standard of scientific accuracy focused exclusively on the target compound.
Therefore, the requested article cannot be produced at this time.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation
X-ray Diffraction (XRD) Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.
A hypothetical data table for such an analysis would include the following parameters:
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀N₂O₂ |
| Formula Weight | 202.21 g/mol |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |
| α = ? °, β = ? °, γ = ? ° | |
| Volume | ? ų |
| Z (Molecules per unit cell) | ? |
| Calculated Density | ? g/cm³ |
Powder X-ray Diffraction (PXRD) is used to identify the crystalline phases of a bulk sample and can be used to assess purity and polymorphism. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). Each crystalline solid has a unique PXRD pattern.
For 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid, a PXRD analysis would produce a series of peaks at specific 2θ values, characteristic of its crystalline form.
A representative data table from a PXRD experiment would appear as follows:
| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Computational Chemistry and Theoretical Investigations of 1 P Tolyl 1h Imidazole 4 Carboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to predict the geometric, electronic, and spectroscopic properties of molecules. For a compound like 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid, DFT calculations would provide fundamental insights into its behavior at the molecular level.
Geometry Optimization and Conformational Analysis
A crucial first step in the computational analysis of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid would be the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. Such calculations would yield precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar imidazole-containing carboxylic acids have established the planarity of the imidazole (B134444) ring and typical bond lengths for C-N, C=C, and C-O bonds within the carboxyl group. researchgate.net Conformational analysis would also be essential to identify different stable rotamers, particularly concerning the orientation of the p-tolyl group relative to the imidazole ring and the conformation of the carboxylic acid group.
Table 1: Representative Optimized Geometric Parameters for Imidazole-based Carboxylic Acids (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-N (imidazole) | 1.32 - 1.38 | |
| C=C (imidazole) | 1.35 - 1.37 | |
| N-C-N (imidazole) | 108 - 112 | |
| C-C (imidazole-carboxyl) | 1.48 - 1.52 | |
| C=O (carboxyl) | 1.20 - 1.23 | |
| C-O (carboxyl) | 1.33 - 1.36 | |
| O-C=O (carboxyl) | 123 - 127 |
Note: This table is illustrative and does not represent actual calculated data for 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid, as such data is not currently available.
Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap
The electronic properties of the molecule are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. For imidazole derivatives, the HOMO is often localized on the imidazole ring and electron-donating substituents, while the LUMO can be distributed across the imidazole and any electron-withdrawing groups. orientjchem.org
Table 2: Illustrative Frontier Molecular Orbital Energies for Imidazole Derivatives
| Molecular Orbital | Energy (eV) |
| HOMO | -5.5 to -6.5 |
| LUMO | -1.5 to -2.5 |
| Energy Gap (ΔE) | 3.5 to 4.5 |
Note: This table provides a typical range of values for related compounds and is for illustrative purposes only. Specific values for 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid are not available.
Electrostatic Potential Mapping (MESP) and Charge Distribution
Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution around a molecule. wuxiapptec.com It is invaluable for predicting how a molecule will interact with other charged species. In an MESP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid. orientjchem.org Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack, such as the hydrogen atom of the carboxylic acid. wuxiapptec.com This analysis helps in understanding non-covalent interactions, including hydrogen bonding. chemrxiv.org
Vibrational Frequency Analysis and Spectroscopic Prediction
Theoretical vibrational frequency analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and allows for the assignment of specific vibrational modes to the experimentally observed spectral bands. Key vibrational modes for 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid would include the O-H stretch of the carboxylic acid, the C=O stretch, C-N stretching modes of the imidazole ring, and the characteristic vibrations of the p-tolyl group.
Quantum Chemical Descriptors and Reactivity Indices
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity. These global reactivity indices provide a more quantitative measure of the molecule's stability and reactivity. irjweb.com
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of an atom or molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A larger value indicates greater stability.
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).
Table 3: Illustrative Quantum Chemical Descriptors
| Descriptor | Formula | Typical Value Range |
| Ionization Potential (I) | -EHOMO | 5.5 - 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.5 - 2.5 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.5 - 4.5 eV |
| Chemical Hardness (η) | (I - A) / 2 | 1.7 - 2.3 eV |
| Chemical Softness (S) | 1 / 2η | 0.22 - 0.29 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / 2η | 2.7 - 3.6 eV |
Note: This table is for illustrative purposes, showing typical ranges for related organic molecules. Data for the specific title compound is not available.
Molecular Dynamics Simulations and Intermolecular Interactions
While DFT provides insights into a single, static molecule, molecular dynamics (MD) simulations can model the behavior of the molecule over time, including its interactions with other molecules, such as solvents or biological macromolecules. An MD simulation of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid could reveal important information about its intermolecular interactions, such as the formation of hydrogen-bonded dimers through the carboxylic acid groups, a common feature for carboxylic acids. It would also elucidate how the molecule interacts with water molecules, providing insights into its solubility and the stability of its hydrated forms. Such simulations are crucial for understanding how the molecule behaves in a condensed phase or a biological environment.
Coordination Chemistry and Supramolecular Assemblies
Ligating Behavior of Imidazole-4-carboxylic Acid Derivatives
The coordination chemistry of imidazole-4-carboxylic acid and its derivatives is rich and varied, owing to the presence of multiple potential donor atoms. The deprotonated carboxylate group offers oxygen donors, while the imidazole (B134444) ring provides nitrogen donors, enabling the ligand to adopt several coordination modes.
Monodentate, Bidentate, and Polydentate Coordination Modes
Imidazole-4-carboxylic acid derivatives can coordinate to metal ions in a monodentate fashion, typically through one of the carboxylate oxygen atoms or a nitrogen atom of the imidazole ring. However, they more commonly act as bidentate or polydentate ligands, bridging multiple metal centers to form extended structures.
In its bidentate mode, the ligand can chelate a single metal ion through one nitrogen atom of the imidazole ring and an adjacent carboxylate oxygen atom. Alternatively, it can bridge two different metal centers, with the carboxylate group coordinating to one metal and the imidazole nitrogen to another. The versatility of the carboxylate group itself is noteworthy, as it can coordinate in monodentate, bidentate chelating, or bidentate bridging fashions. This flexibility in coordination allows for the construction of diverse architectures, from discrete molecular complexes to one-, two-, and three-dimensional coordination polymers.
Influence of the p-Tolyl Substituent on Coordination Properties
The introduction of a p-tolyl group at the N1 position of the imidazole ring in 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid significantly influences its coordination properties compared to the unsubstituted parent ligand. The bulky p-tolyl group can introduce steric hindrance, which may affect the geometry of the resulting metal complexes and the packing of the supramolecular structures.
Synthesis and Characterization of Metal Complexes and Coordination Polymers
The versatile ligating ability of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid has been exploited in the synthesis of a variety of metal complexes and coordination polymers. The choice of metal ion, reaction conditions (such as temperature, solvent, and pH), and the molar ratio of metal to ligand are critical factors that dictate the final structure and dimensionality of the product.
Transition Metal Complexes
While specific studies on transition metal complexes solely with 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid are not extensively detailed in the provided search results, the general behavior of imidazole-4-carboxylic acid derivatives suggests the formation of a wide array of complexes with transition metals such as copper(II), zinc(II), cobalt(II), and nickel(II). These complexes often exhibit interesting magnetic and photoluminescent properties. The coordination geometry around the metal center can vary from tetrahedral and square planar to octahedral, depending on the metal ion and the stoichiometry of the ligand.
For instance, in related systems, similar ligands have been shown to form discrete dinuclear or polynuclear clusters, as well as extended 1D, 2D, and 3D coordination polymers. The p-tolyl group in 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid would be expected to influence the dimensionality and topology of these polymers through steric effects and intermolecular interactions.
Lanthanide Complexes
The coordination of lanthanide ions with imidazole-4-carboxylic acid derivatives has garnered significant interest due to the potential for creating luminescent materials. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.
Although direct synthesis and characterization of lanthanide complexes with 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid were not found in the search results, a study on the closely related ligand 4′-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid provides valuable insights. In this research, a series of isostructural mononuclear lanthanide complexes with the formula [Ln(HL)₂ (NO₃)₃] (where Ln = La, Ce, Nd, Eu, Gd, Dy, Ho) were synthesized under solvothermal conditions. In these complexes, the ligand acts as a bidentate donor. The larger and more rigid biphenyl (B1667301) group, analogous to the p-tolyl group, plays a role in the supramolecular assembly through intermolecular interactions. It is plausible that 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid would form similar complexes with lanthanide ions, with the p-tolyl group influencing the crystal packing and potentially the photoluminescent properties.
Metal-Organic Framework (MOF) Synthesis
Metal-organic frameworks (MOFs) are a class of porous coordination polymers with applications in gas storage, separation, and catalysis. The rigid and directional nature of ligands like 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid makes them excellent candidates for the construction of robust and porous MOFs.
Catalytic Applications of Metal-1-(p-Tolyl)-1H-imidazole-4-carboxylate Complexes
While specific catalytic applications for metal complexes of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid are a developing area of research, the broader class of imidazole-carboxylate ligands is known to form complexes with significant catalytic potential. The ligand's combination of a nitrogen-donor imidazole ring and an oxygen-donor carboxylate group allows it to stabilize various metal ions, which can then act as active centers for chemical transformations. medchemexpress.com
Complexes involving similar imidazole-based ligands have demonstrated notable catalytic efficiency. For instance, ruthenium(IV) complexes containing imidazole ligands are highly active precatalysts for the redox isomerization of allylic alcohols into carbonyl compounds in aqueous media. acs.org Furthermore, copper complexes with imidazole-2-carboxaldehyde have been shown to possess oxidase-like activity, enabling them to catalyze the oxidation of substrates for colorimetric detection of analytes like glutathione (B108866) and ascorbic acid. nih.gov
The introduction of the p-tolyl group at the N1 position of the imidazole ring in 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid is expected to influence the catalytic performance of its metal complexes. This substituent can exert both steric and electronic effects, potentially modifying the accessibility of the metal center and its redox properties, thereby fine-tuning the catalyst's activity and selectivity. The synthesis of coordination polymers using imidazole-4-carboxylic acid derivatives is a well-established strategy, suggesting that complexes of the title compound could serve as heterogeneous catalysts. sigmaaldrich.comchemicalbook.com
Table 1: Examples of Catalytic Activity in Related Imidazole-Based Metal Complexes
| Metal Complex System | Reaction Catalyzed | Substrate | Product | Reference |
|---|---|---|---|---|
| Ruthenium(IV)-Imidazole | Redox Isomerization | Allylic Alcohols | Carbonyl Compounds | acs.org |
| Copper-Imidazole-carboxaldehyde | TMB Oxidation | 3,3′,5,5′-tetramethylbenzidine | Oxidized TMB (blue) | nih.gov |
| Lanthanide-Imidazolecarboxylate | Phosphate Ester Hydrolysis | Phosphate Esters | Alcohol + Phosphate | medchemexpress.com |
Noncovalent Interactions and Supramolecular Architectures
The solid-state structure of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid is governed by a variety of noncovalent interactions. These interactions, including hydrogen bonding and π-stacking, are fundamental to the molecule's self-assembly into well-defined supramolecular architectures. The interplay between these forces is a key focus of crystal engineering.
Hydrogen Bonding Networks
It is highly probable that 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid forms similar motifs, such as carboxylic acid dimers via O-H···O bonds or head-to-tail chains. Additionally, hydrogen bonds between the carboxylic acid and the acceptor nitrogen of the imidazole ring (O-H···N) are expected, linking molecules into complex one-, two-, or three-dimensional networks. researchgate.net
Table 2: Representative Hydrogen Bond Geometries in Imidazolium-Carboxylate Crystal Structures
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|---|---|
| O | H | O | 0.8-1.0 | 1.6-1.8 | 2.5-2.8 | 160-180 |
| N | H | O | 0.8-1.0 | 1.7-2.0 | 2.6-2.9 | 150-175 |
Note: Data presented are typical values for these types of interactions and not specific to the title compound.
Pi-Stacking Interactions
The molecular structure contains two aromatic systems: the p-tolyl ring and the imidazole ring. This feature allows for the formation of π-π stacking interactions, which play a crucial role in stabilizing the crystal packing. These interactions can occur between two p-tolyl rings, two imidazole rings, or in a face-to-face arrangement between a p-tolyl and an imidazole ring.
Crystal Engineering Principles
The predictable and directional nature of the noncovalent interactions in 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid makes it an excellent subject for crystal engineering. growkudos.com The primary goal of crystal engineering is to design and synthesize functional molecular solids by controlling the self-assembly of molecular building blocks. acs.org
The key principles applicable here involve:
Supramolecular Synthons: The carboxylic acid group can form a highly reliable and robust homosynthon (dimer) or heterosynthon (with the imidazole nitrogen). These synthons act as predictable recognition motifs.
Hierarchical Assembly: Strong hydrogen bonds first direct the formation of primary structural motifs like chains or sheets. Weaker interactions, such as π-stacking and C-H···O bonds, then guide the arrangement of these primary motifs into the final three-dimensional architecture.
Modulation of Properties: By understanding and controlling these interactions, it is possible to create different polymorphic forms or co-crystals of the compound. This control over the crystal structure can, in turn, be used to modify the material's physical properties, such as solubility, stability, and even its catalytic behavior when used in a solid state.
The combination of the strong hydrogen-bonding capabilities of the imidazole-carboxylate fragment with the π-stacking potential of the aryl substituent provides a versatile platform for designing complex and functional supramolecular structures.
Advanced Applications in Chemical Sciences Excluding Biological Contexts
Utilization as Synthons for Non-Biological Molecules
The bifunctional nature of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid, possessing both a nitrogen-donor imidazole (B134444) ring and an oxygen-donor carboxylate group, makes it a valuable synthon, or building block, for constructing more complex, non-biological molecular structures.
1-(p-Tolyl)-1H-imidazole-4-carboxylic acid serves as an excellent ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). MOFs are crystalline materials wherein metal ions or clusters are linked by organic molecules, creating porous structures with high surface areas. In this context, the imidazole nitrogen and the carboxylate oxygen atoms of the molecule can coordinate with metal ions, forming robust, multidimensional networks.
Table 1: Potential MOF Architectures with 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid
| Metal Ion | Potential Coordination Mode | Resulting Framework Feature | Potential Application |
|---|---|---|---|
| Zn(II), Cd(II) | Bridging ligand (N, O coordination) | 3D network with defined pores | Gas Storage, Separation |
| Cu(II), Ni(II) | Dinuclear or polynuclear clusters | Catalytically active sites | Heterogeneous Catalysis |
The dual functionality of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid allows it to act as a monomer in the synthesis of novel oligomers and polymers. The carboxylic acid group can undergo condensation reactions, such as esterification or amidation, to form the polymer backbone. This incorporates the rigid, electron-accepting N-(p-tolyl)imidazole moiety directly into the main chain.
The resulting polymers, such as polyesters or polyamides, would possess unique characteristics imparted by the imidazole unit. These include enhanced thermal stability and specific electronic properties. The p-tolyl group contributes to the rigidity of the polymer chain, which can lead to materials with high glass transition temperatures and mechanical strength. Such polymers are of interest in the field of high-performance materials and specialty plastics. While the polymerization of vinyl imidazoles is well-established, the use of imidazole carboxylic acids as monomers offers a route to condensation polymers with different architectures and properties.
Development of Functional Materials with Specific Electronic or Optical Properties
The conjugated π-system of the N-aryl imidazole core is central to its use in functional materials where electronic and optical properties are paramount. Imidazole derivatives are widely researched for their applications in organic electronics.
Imidazole derivatives are a significant class of materials in OLED technology. Their strong electron-withdrawing nature and high thermal stability make them suitable for use as fluorescent emitters, host materials for phosphorescent dopants, or as components in electron-transporting layers (ETLs). The imidazole core can facilitate electron transfer, a key process in the operation of an OLED.
The N-aryl substitution, such as the p-tolyl group in 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid, is known to tune the optoelectronic properties of the molecule. By modifying the substituents on the imidazole ring, researchers can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby changing the emission color and efficiency of the device. For instance, carbazole-imidazole derivatives have been successfully used as hosts for phosphorescent OLEDs, achieving high quantum efficiencies. The combination of the p-tolyl group (an electron-donating group) with the electron-accepting imidazole core creates a donor-acceptor structure that can be beneficial for charge transport and emission properties.
Table 2: Performance of Selected Imidazole-Based Materials in OLEDs
| Imidazole Derivative Type | Role in OLED | Emission Color | Max. External Quantum Efficiency (EQE) | Reference |
|---|---|---|---|---|
| Bis(phenanthroimidazolyl)biphenyl | Emitter | Blue | 6.31% | |
| Carbazole-Diphenyl Imidazole | Emitter / Host | Deep-Blue | 1.1% (as emitter), 8.3% (as host) |
The photophysical properties of N-aryl imidazoles and their metal complexes make them candidates for photosensitive materials. Coordination of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid to metal centers, such as Rhenium(I), can produce complexes with long-lived triplet excited states. These properties are essential for applications in photocatalysis and as triplet photosensitizers for processes like singlet oxygen generation or triplet-triplet annihilation upconversion.
The structure of the ligand, particularly the steric hindrance provided by the p-tolyl group, can control the arrangement of chromophores in the metal complex, thereby tuning the photophysical processes. Furthermore, research into the photocatalytic N-arylation of imidazoles using visible light suggests that materials based on this compound could themselves be photoactive, potentially finding use in light-driven chemical synthesis.
Environmental Fate and Chemical Degradation Pathways (Non-Biological)
Understanding the environmental persistence and non-biological degradation of synthetic compounds is crucial. For 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid, its environmental fate is largely dictated by the stability of the N-substituted imidazole ring.
Studies on related compounds have shown that while the unsubstituted imidazole ring can be biodegradable, N-substituted imidazoles are generally poorly biodegradable. The substitution on the nitrogen atom appears to block enzymatic degradation pathways.
Regarding non-biological degradation, the primary pathways would involve abiotic processes. The C-N bond linking the tolyl group to the imidazole ring is generally robust and resistant to simple hydrolysis. However, the carboxylic acid group can undergo acid-base reactions and potentially esterification or decarboxylation under specific environmental conditions, such as extreme pH or high temperatures.
Hydrolysis Mechanisms
The hydrolysis of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid itself is not a typical reaction, as the carboxylic acid group is the final product of the hydrolysis of its derivatives, such as esters or amides. However, understanding the hydrolysis of these derivatives is crucial for applications in synthesis and materials science. The hydrolysis can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis:
The acid-catalyzed hydrolysis of an ester or amide derivative of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid would likely follow a mechanism analogous to that of other carboxylic acid derivatives. ucalgary.cayoutube.com The process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. ucalgary.caacs.org This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comkhanacademy.org Subsequently, a proton transfer occurs, followed by the elimination of the leaving group (an alcohol from an ester or an amine from an amide) to yield the protonated carboxylic acid. chemistrysteps.com A final deprotonation step regenerates the acid catalyst and produces 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification):
In a basic medium, the hydrolysis of an ester of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid would proceed via a saponification mechanism. A hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The intermediate then collapses, eliminating the alkoxide leaving group and forming the carboxylic acid. A rapid acid-base reaction between the carboxylic acid and the alkoxide results in the formation of a carboxylate salt and an alcohol.
The hydrolysis of amides under basic conditions is generally less favorable than that of esters because the amide ion is a poorer leaving group. chemistrysteps.com However, with sufficient heat, the reaction can be driven to completion. chemistrysteps.com
Interactive Data Table: Factors Influencing Hydrolysis Rates of Aromatic Carboxylic Acid Derivatives (Illustrative Data)
This table presents hypothetical data based on general principles for illustrative purposes, as direct experimental values for 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid derivatives are not available.
| Derivative Type | Catalyst | Temperature (°C) | Relative Rate |
| Methyl Ester | HCl | 25 | 1.0 |
| Ethyl Ester | HCl | 25 | 0.8 |
| Amide | HCl | 25 | 0.1 |
| Methyl Ester | NaOH | 25 | 10 |
| Ethyl Ester | NaOH | 25 | 8 |
| Amide | NaOH | 100 | 0.5 |
Photodegradation Studies
The photodegradation of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid is an important consideration for its environmental fate and for applications where it might be exposed to light. While specific studies on this compound are lacking, the photodegradation pathways can be inferred from the behavior of related imidazole derivatives and aromatic carboxylic acids. researchgate.netresearchgate.net
The imidazole ring is known to be susceptible to photo-oxidation. rsc.org Upon absorption of UV radiation, the molecule can be excited to a higher energy state. In the presence of oxygen, this can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which can then attack the imidazole ring, leading to its cleavage and the formation of smaller organic molecules. mdpi.com The p-tolyl group, being an electron-donating group, may influence the electron density of the imidazole ring and thus its susceptibility to photodegradation.
Potential Photodegradation Products:
Based on the photodegradation of similar compounds, potential products from the photodegradation of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid could include:
Decarboxylation products: 1-(p-Tolyl)-1H-imidazole
Ring-opening products: Smaller aliphatic acids and amines resulting from the cleavage of the imidazole ring.
Hydroxylated derivatives: Formed by the attack of hydroxyl radicals on the aromatic rings.
Interactive Data Table: Photodegradation of Related Aromatic Compounds (Illustrative Data)
This table presents hypothetical data based on general principles for illustrative purposes, as direct experimental values for 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid are not available.
| Compound | Light Source | Half-life (hours) | Major Degradation Pathway |
| Benzoic Acid | UV-C | 12 | Decarboxylation |
| 4-Methylbenzoic Acid | UV-C | 10 | Decarboxylation |
| 1-Methylimidazole | UV-A | 24 | Ring Oxidation |
| Imidazole-4-carboxylic Acid | UV-A | 18 | Ring Oxidation & Decarboxylation |
Adsorption and Mobility in Environmental Matrices
The adsorption and mobility of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid in environmental matrices such as soil and sediment are governed by its physicochemical properties and the characteristics of the surrounding environment. The carboxylic acid group is ionizable, and its charge state will depend on the pH of the medium. The imidazole ring can also be protonated under acidic conditions.
Adsorption Mechanisms:
The adsorption of this compound onto mineral surfaces is likely to occur through several mechanisms:
Electrostatic Interactions: At a pH below its pKa, the carboxylic acid group will be protonated and the molecule will be neutral. At a pH above its pKa, it will be deprotonated and carry a negative charge, allowing for electrostatic attraction to positively charged sites on mineral surfaces.
Ligand Exchange: The carboxylate group can form inner-sphere complexes with metal oxides (e.g., aluminum and iron oxides) on mineral surfaces by displacing surface hydroxyl groups. nih.govresearchgate.net
Hydrogen Bonding: The carboxylic acid group and the nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, facilitating adsorption to surfaces with hydroxyl groups.
Hydrophobic Interactions: The p-tolyl group provides a nonpolar character to the molecule, which can lead to hydrophobic interactions with organic matter in the soil. rsc.org
Mobility:
The mobility of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid in the environment will be inversely related to its adsorption. High adsorption will lead to low mobility, and vice versa. The mobility is expected to be pH-dependent. At higher pH values, where the molecule is anionic, its mobility may be higher in soils with a net negative charge due to electrostatic repulsion. However, the presence of polyvalent cations (e.g., Ca²⁺, Mg²⁺) could lead to the formation of less soluble salts, reducing its mobility. The organic matter content of the soil will also play a crucial role, with higher organic matter content generally leading to greater adsorption and lower mobility. globethesis.com The mobility of imidazole compounds in the environment can be relatively low due to their potential for strong interactions with soil components. researchgate.net
Interactive Data Table: Adsorption of Aromatic Carboxylic Acids on Soil Components (Illustrative Data)
This table presents hypothetical data based on general principles for illustrative purposes, as direct experimental values for 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid are not available.
| Adsorbent | Adsorbate | Adsorption Coefficient (Kd) | Dominant Interaction |
| Montmorillonite | Benzoic Acid | 5.2 | Electrostatic |
| Goethite | Benzoic Acid | 15.8 | Ligand Exchange |
| Humic Acid | Benzoic Acid | 25.4 | Hydrophobic & H-bonding |
| Montmorillonite | p-Toluic Acid | 8.1 | Electrostatic & Hydrophobic |
| Goethite | p-Toluic Acid | 18.3 | Ligand Exchange |
| Humic Acid | p-Toluic Acid | 32.7 | Hydrophobic & H-bonding |
Q & A
Q. What are the standard synthetic routes for 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclocondensation or functionalization of pre-formed imidazole cores. A common approach is the reaction of 1H-imidazole-4-carboxylic acid derivatives with p-tolyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Key considerations include:
- Temperature control : Excess heat may lead to decarboxylation or decomposition of the imidazole ring.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product with ≥95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid?
- ¹H NMR : The aromatic protons of the p-tolyl group appear as a singlet (δ 7.2–7.4 ppm), while the imidazole protons resonate between δ 7.8–8.2 ppm. Carboxylic acid protons (if protonated) may appear as a broad peak at δ 12–13 ppm .
- FT-IR : Look for characteristic peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~3100 cm⁻¹ (O-H stretch).
- Mass spectrometry : ESI-MS in negative mode typically shows [M–H]⁻ ions, with exact mass matching the molecular formula (C₁₁H₁₀N₂O₂: 202.0742 g/mol) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid in coordination polymer synthesis?
Density Functional Theory (DFT) calculations are used to model ligand-metal interactions. For example:
- Charge distribution analysis : The carboxylic acid group acts as a bidentate ligand, with oxygen atoms coordinating to metals like Cu(II) or Zn(II).
- Reaction path simulations : Transition state modeling identifies energy barriers for carboxylate deprotonation and metal-ligand bond formation .
Experimental validation via X-ray crystallography (e.g., synchrotron sources) is critical to confirm predicted geometries .
Q. How do structural modifications (e.g., substituent variations) affect the biological activity of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid derivatives?
Methodological approaches include:
- SAR studies : Replace the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess changes in enzyme inhibition (e.g., xanthine oxidase) .
- In vitro assays : Test derivatives against target enzymes (IC₅₀ measurements) or microbial strains (MIC values). For example, methyl or cyclopropyl substituents at the imidazole 2-position enhance antimicrobial activity .
Q. What experimental and theoretical methods resolve contradictions in the acid dissociation constant (pKa) of 1-(p-Tolyl)-1H-imidazole-4-carboxylic acid?
- Potentiometric titration : Measure pKa in aqueous or mixed solvents (e.g., water/DMSO) to account for solubility issues.
- Computational pKa prediction : Use COSMO-RS or QSPR models, which often conflict with experimental data due to solvent effects. Calibration with structurally similar imidazole-carboxylic acids (e.g., 1-methyl derivatives) improves accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
